6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide

STAT3 inhibition Biochemical assay IC50

6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide (CAS 1436382-03-4), commonly designated LY5, is a synthetic, non-peptidic small molecule that functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It belongs to the substituted 6-amino-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide chemical class, with a molecular formula of C₁₅H₁₁N₃O₄S and a molecular weight of 329.33 g/mol.

Molecular Formula C15H11N3O4S
Molecular Weight 329.33
CAS No. 1436382-03-4
Cat. No. B608748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide
CAS1436382-03-4
SynonymsLY5;  LY-5;  LY 5; 
Molecular FormulaC15H11N3O4S
Molecular Weight329.33
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)N)C(=O)C=C(C2=O)NC3=CN=CC=C3
InChIInChI=1S/C15H11N3O4S/c16-23(21,22)13-5-1-4-10-14(13)12(19)7-11(15(10)20)18-9-3-2-6-17-8-9/h1-8,18H,(H2,16,21,22)
InChIKeyGSGMKINCHGAOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide (CAS 1436382-03-4) as a Procurement-Ready STAT3 Inhibitor for Oncology Research


6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide (CAS 1436382-03-4), commonly designated LY5, is a synthetic, non-peptidic small molecule that functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It belongs to the substituted 6-amino-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide chemical class, with a molecular formula of C₁₅H₁₁N₃O₄S and a molecular weight of 329.33 g/mol . As a cell-permeable inhibitor, LY5 is primarily utilized in preclinical cancer research to probe STAT3-dependent oncogenic signaling pathways, including those governing cell viability, migration, and angiogenesis [1].

Strategic Procurement of LY5 (1436382-03-4): Why Generic STAT3 Inhibitor Substitution Compromises Experimental Integrity


The class of small-molecule STAT3 inhibitors encompasses diverse chemical scaffolds and mechanisms, including naphthalene-sulfonamides (e.g., LY5), anthraquinone-derived compounds (e.g., LLL12), and binaphthol-sulfonamides (e.g., C188-9) [1][2]. These structural differences yield divergent pharmacological profiles, including variations in biochemical IC50, cellular potency, target selectivity, and in vivo pharmacokinetics. For instance, while LY5 exhibits nanomolar inhibition of STAT3 phosphorylation and good oral bioavailability, other in-class inhibitors may possess significantly higher IC50 values, narrower selectivity profiles, or distinct metabolic liabilities [1][2]. Consequently, substituting LY5 with an alternative STAT3 inhibitor without rigorous experimental validation introduces a critical variable that can confound data interpretation and compromise study reproducibility. The following quantitative evidence substantiates the unique procurement value of LY5 relative to its closest analogs.

Quantitative Differentiation of LY5 (1436382-03-4) from Comparator STAT3 Inhibitors: A Data-Driven Evidence Guide for Procurement


Biochemical IC50 Comparison: LY5 vs. LLL12 and C188-9 in Cell-Free STAT3 Inhibition Assays

In a cell-free STAT3 activity assay, LY5 exhibits a biochemical IC50 of 0.5 μM . This potency is notably superior to that of the comparator STAT3 inhibitor LLL12, which demonstrates IC50 values ranging from 0.26 μM to 1.96 μM in similar cell-free biochemical assays [1]. More importantly, LY5's IC50 is an order of magnitude lower than that of the binaphthol-sulfonamide inhibitor C188-9, which has reported IC50 values of 4.1-8.3 μM in cellular STAT3 phosphorylation assays .

STAT3 inhibition Biochemical assay IC50 Small molecule

In Vivo Oral Bioavailability: A Differentiating Pharmacokinetic Feature of LY5

A critical differentiator for in vivo applications is oral bioavailability. LY5 demonstrates good oral bioavailability in both murine and canine models, with drug absorption enhanced in the fasted state and tolerable dosing at 40 mg/kg BID in mice [1]. In contrast, many small-molecule STAT3 inhibitors, including LLL12 and C188-9, are primarily administered intraperitoneally in preclinical studies due to limited oral absorption, which can complicate dosing regimens and reduce translational relevance [2].

Oral bioavailability Pharmacokinetics In vivo LY5

Target Selectivity Profile: LY5 Demonstrates Specificity for STAT3 Over STAT1 and Other Kinases

LY5 exhibits a favorable selectivity profile by inhibiting STAT3 phosphorylation with minimal effect on STAT1 phosphorylation mediated by IFN-γ [1]. This selectivity is a key differentiator from less specific STAT3 inhibitors. For instance, the comparator C188-9 demonstrates concomitant inhibition of G-CSF-stimulated TIE2 (90%), MATK (50%), JAK1 (40%), and HGFR (40%) phosphorylation at a concentration of 10 μM . While LLL12 also shows selectivity for STAT3 over STAT1, STAT2, STAT4, and STAT6, its broad kinase inhibitory activity is limited with IC50 values ≥73.92 μM against a panel of 21 protein kinases [2].

Target selectivity STAT3 STAT1 Kinase profiling

High-Impact Research Applications for LY5 (CAS 1436382-03-4) Based on Quantitative Differentiation Evidence


In Vivo Oncology Studies Requiring Oral Dosing and Sustained Target Engagement

For preclinical cancer models—including hepatocellular carcinoma, colorectal carcinoma, osteosarcoma, and rhabdomyosarcoma xenografts—LY5's good oral bioavailability and specific STAT3 inhibition enable chronic, repeat-dosing regimens that mimic potential clinical administration [1][2]. This is a distinct advantage over comparators like LLL12 and C188-9, which are primarily administered via intraperitoneal injection, limiting their utility in long-term in vivo studies.

Investigations of STAT3-Dependent Signaling with Minimal Off-Target Confounding

In mechanistic studies aiming to dissect STAT3-specific transcriptional programs, LY5's favorable selectivity profile—demonstrated by minimal inhibition of STAT1 and other off-target kinases—reduces the likelihood of confounding biological effects [1]. This makes LY5 a superior tool compound compared to less selective inhibitors like C188-9, which can inhibit multiple kinases at relevant concentrations [2].

Cell-Based Assays for STAT3-Driven Proliferation, Migration, and Apoptosis

With a cellular IC50 of 0.5 μM against STAT3 phosphorylation, LY5 provides robust target engagement at low micromolar concentrations in a variety of human cancer cell lines, including colon, liver, and sarcoma cells [1][2]. This potency is quantitatively superior to that of C188-9 (IC50 4-8 μM) and comparable to the lower range of LLL12, ensuring efficient STAT3 pathway inhibition in standard 2D and 3D culture models.

Quote Request

Request a Quote for 6-(3-Pyridylamino)-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.